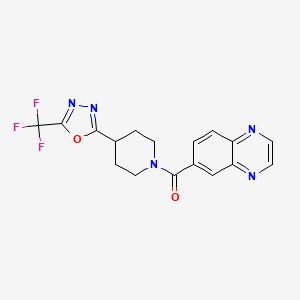
Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds . They have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antitubercular, analgesic, and anti-inflammatory effects . The importance of quinoxaline derivatives comes from their nitrogen contents .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods . Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, the oxidation of aromatic diamines with many organic materials, and the condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
Quinoxaline derivatives typically contain a fused ring system with two nitrogen atoms . The exact molecular structure can vary depending on the specific derivative and the functional groups attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions . These include diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, cyclization, and alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure . These properties can include things like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis Approaches and Derivatives
Novel quinoxaline derivatives, including those similar to Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, have been synthesized through various reactions, illustrating the compound's versatility in forming chemical derivatives. For instance, reactions involving 3-trifhioromethyl-1,2,3-propanetrione-2-oximes with diaminoarenes have produced compounds like 2-trifluoromethyl-3-aroylquinoxaline and 2-trifluoromethyl-3-aroylbenzo[g]quinoxaline. The structural elucidation of these compounds has been achieved through methods like X-ray diffraction analysis, revealing their potential in scientific research and applications (Boltacheva et al., 2019).
Crystal Structures and Anti-Tubercular Activities
Some derivatives related to Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been studied for their crystal structures and biological activities. For example, mefloquine derivatives have shown anti-tubercular activities as indicated by in vitro assays against M. tuberculosis, highlighting the potential medicinal applications of these compounds (Wardell et al., 2011).
Molecular and Crystal Structures Analysis
The synthesis of related compounds, such as 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, has been proposed as potential antimicrobial and antiviral drugs. Their molecular and crystal structures have been defined and described, with biological activity predicted through molecular docking, indicating the importance of structural analysis in understanding and harnessing the therapeutic potential of these compounds (Vaksler et al., 2023).
Pharmacological Studies and Biological Properties
Quinoxalin-2-carboxamides, similar in structure to Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These studies involve the synthesis and confirmation of the structures of these compounds, followed by pharmacological evaluation, illustrating the significance of these compounds in the development of therapeutic agents (Mahesh et al., 2011).
Safety And Hazards
Orientations Futures
Research into quinoxaline derivatives is ongoing, and these compounds continue to be of interest due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for potential therapeutic applications .
Propriétés
IUPAC Name |
quinoxalin-6-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-3-7-25(8-4-10)15(26)11-1-2-12-13(9-11)22-6-5-21-12/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEDMAAOKKJSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2640132.png)
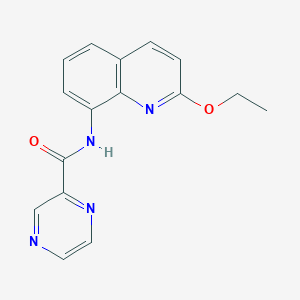
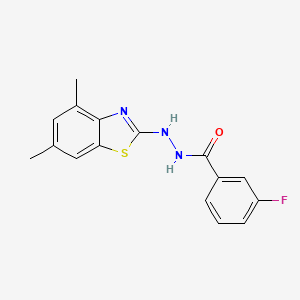
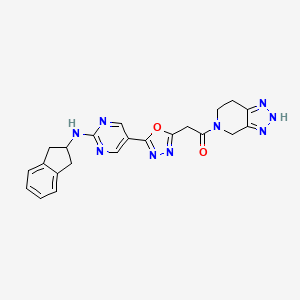
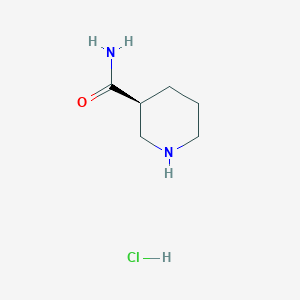
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2640140.png)
![N-1,3-benzodioxol-5-yl-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2640144.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)
![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)
![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)
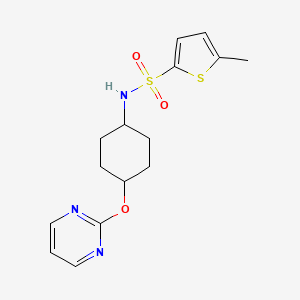
![6-ethyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2640151.png)
![1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2640155.png)